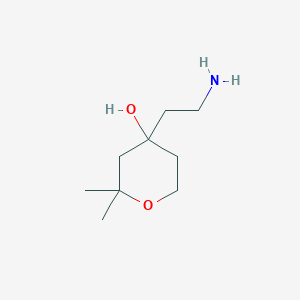![molecular formula C10H9ClF3NO4S B13170021 (2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B13170021.png)
(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[2-CHLORO-5-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]PROPANOIC ACID: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[2-CHLORO-5-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]PROPANOIC ACID typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the Propanoic Acid Moiety: The sulfonamide intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structural properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s sulfonamide group is a key pharmacophore in many drugs, making it a valuable scaffold for developing new therapeutic agents.
Enzyme Inhibition:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the formulation of agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-[2-CHLORO-5-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-(trifluoromethyl)benzenesulfonamide
- 2-Chloro-5-(trifluoromethyl)benzenesulfonic acid
- 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness:
- Structural Features: The presence of both the sulfonamide and propanoic acid groups in (2S)-2-[2-CHLORO-5-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]PROPANOIC ACID provides unique chemical properties that are not found in the similar compounds listed above.
- Reactivity: The combination of these functional groups allows for a broader range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H9ClF3NO4S |
|---|---|
Molekulargewicht |
331.70 g/mol |
IUPAC-Name |
(2S)-2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H9ClF3NO4S/c1-5(9(16)17)15-20(18,19)8-4-6(10(12,13)14)2-3-7(8)11/h2-5,15H,1H3,(H,16,17)/t5-/m0/s1 |
InChI-Schlüssel |
TYXGFUPCIGZBDR-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl |
Kanonische SMILES |
CC(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine](/img/structure/B13169939.png)
![1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B13169955.png)


![9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13169985.png)

![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)




![6-(Propan-2-yl)spiro[2.5]octan-1-amine](/img/structure/B13170023.png)

![Methyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13170029.png)
